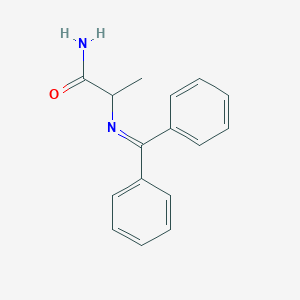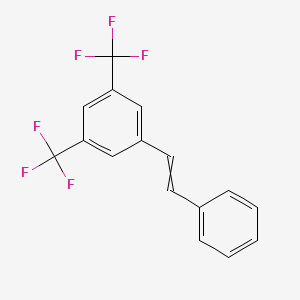
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylethenyl group and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of a suitable phenylethenyl precursor with a trifluoromethylating agent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce the phenylethenyl group onto the benzene ring. The trifluoromethyl groups are then introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated phenylethenyl groups.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(2-Phenylethenyl)-3-(trifluoromethyl)benzene
- 1-(2-Phenylethenyl)-4-(trifluoromethyl)benzene
- 1-(2-Phenylethenyl)-2,4,6-tris(trifluoromethyl)benzene
Comparison: 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups at the 3 and 5 positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds with fewer or differently positioned trifluoromethyl groups, it may exhibit enhanced stability, lipophilicity, and potency in various applications .
Properties
CAS No. |
922172-81-4 |
|---|---|
Molecular Formula |
C16H10F6 |
Molecular Weight |
316.24 g/mol |
IUPAC Name |
1-(2-phenylethenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H10F6/c17-15(18,19)13-8-12(9-14(10-13)16(20,21)22)7-6-11-4-2-1-3-5-11/h1-10H |
InChI Key |
FXLRRKUKKSRPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


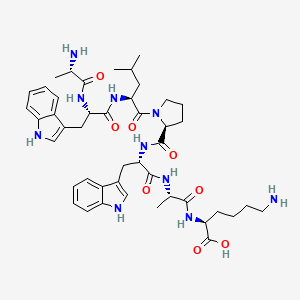
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
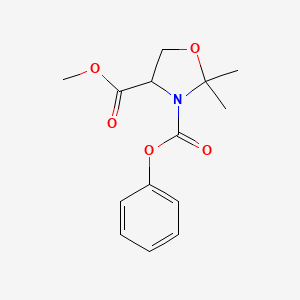
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
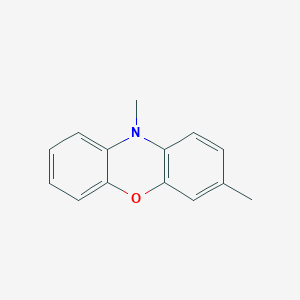
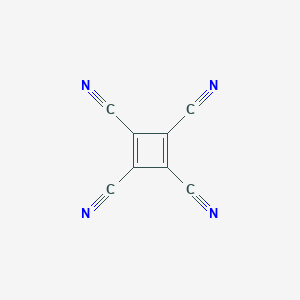

![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)

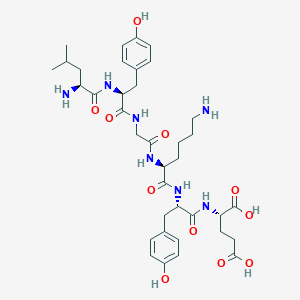
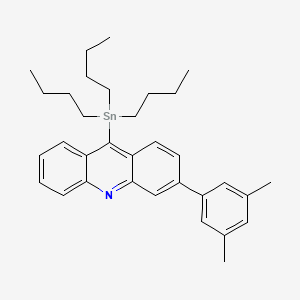
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
